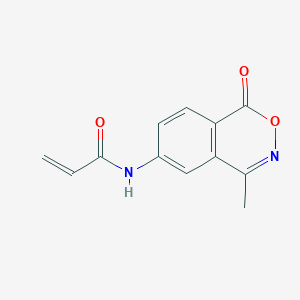

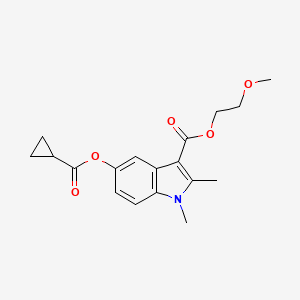

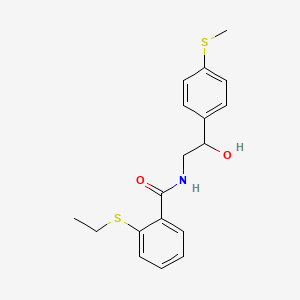

![molecular formula C16H19ClN4O B2442033 2-cloro-N-[1-(5-metil-1H-pirazol-3-il)piperidin-4-il]benzamida CAS No. 2034208-07-4](/img/structure/B2442033.png)

2-cloro-N-[1-(5-metil-1H-pirazol-3-il)piperidin-4-il]benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mecanismo De Acción

Mode of Action

Benzimidazole compounds are known to interact with their targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzimidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide in lab experiments include its high affinity for the dopamine D3 receptor, which makes it a potent modulator of the dopamine signaling pathway. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its long-term effects.

Direcciones Futuras

There are several future directions for the study of 2-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide. One of the significant areas of research is the development of more potent and selective modulators of the dopamine D3 receptor. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, further studies are needed to determine the long-term effects of this compound and its potential toxicity.

Conclusion:

2-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. Future research directions include the development of more potent and selective modulators of the dopamine D3 receptor and the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders.

Métodos De Síntesis

The synthesis of 2-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has been achieved using different methods. One of the commonly used methods involves the reaction of 2-chlorobenzoyl chloride with 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine in the presence of a base such as triethylamine. The reaction mixture is then refluxed in a suitable solvent such as dichloromethane, and the product is isolated through filtration and purification steps.

Aplicaciones Científicas De Investigación

- Los derivados de imidazol se han investigado por sus potenciales efectos antitumorales. Por ejemplo, 2-(5-butil-3-cloro-1-sustituido-1H-pirrol-2-il)-1H-benzo[d]imidazol se sintetizó y evaluó por su actividad antitumoral contra células cancerosas HeLa . Estudios adicionales podrían explorar los mecanismos específicos que subyacen a este efecto.

- Los compuestos que contienen imidazol a menudo exhiben actividades antibacterianas y antifúngicas. Los derivados sintetizados de este compuesto pueden mostrar promesa en la lucha contra las enfermedades infecciosas .

- El compuesto puede servir como un intermediario para tintes fluorescentes, particularmente en la investigación de etiquetado e imagen biológicos . Los investigadores pueden explorar su potencial en el desarrollo de nuevos agentes de imagen.

- Los derivados de imidazol juegan un papel en la biología vegetal. Por ejemplo, el ácido indol-3-acético, una hormona vegetal producida a partir de la degradación del triptófano, contiene un residuo de indol. Si bien no está directamente relacionado con el compuesto mencionado, comprender análogos como estos puede inspirar una investigación adicional .

- El imidazol es un sintón versátil en el desarrollo de medicamentos. Los fármacos disponibles comercialmente que contienen un anillo de 1,3-diazol demuestran su importancia. Los ejemplos incluyen clemizol (antihistamínico), omeprazol (antiulceroso) y metronidazol (antibacteriano). Los investigadores pueden explorar modificaciones de este compuesto para nuevos candidatos a fármacos .

Actividad Antitumoral

Propiedades Antibacterianas y Antifúngicas

Intermediarios de Tintes Fluorescentes

Análogos de Hormonas Vegetales

Desarrollo de Medicamentos

Análisis Bioquímico

Biochemical Properties

It is known that the crystal structure of similar compounds is stabilized by N–H···O and C–H···O interactions . These interactions could potentially influence the way 2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide interacts with enzymes, proteins, and other biomolecules.

Cellular Effects

Preliminary bioassays indicate that similar compounds have shown activity against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes . This suggests that 2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide may also have antiviral properties and could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown promising activity over time in both in vitro and in vivo studies .

Propiedades

IUPAC Name |

2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O/c1-11-10-15(20-19-11)21-8-6-12(7-9-21)18-16(22)13-4-2-3-5-14(13)17/h2-5,10,12H,6-9H2,1H3,(H,18,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHMJFLEVWBMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

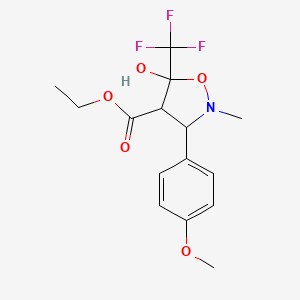

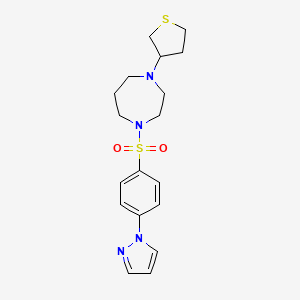

![[(2-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B2441953.png)

![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

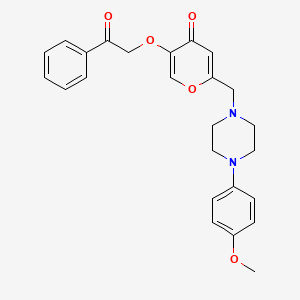

![6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2441955.png)

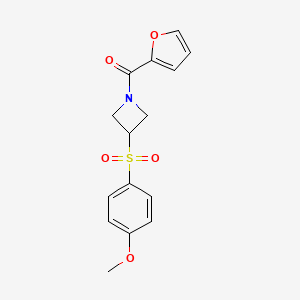

![1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2441962.png)